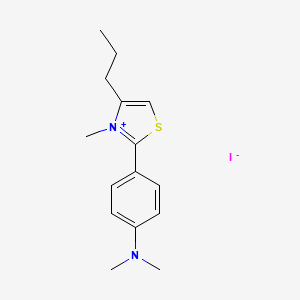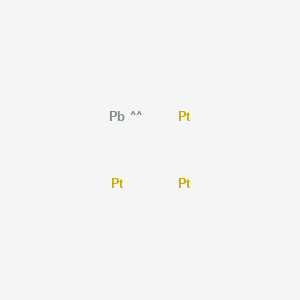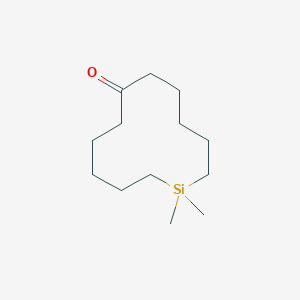
1,1-Dimethyl-1-silacyclododecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-silacyclododecan-7-one is a unique organosilicon compound characterized by a twelve-membered ring structure incorporating a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-1-silacyclododecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a suitable diene, followed by intramolecular cyclization. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-1-silacyclododecan-7-one can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol, siloxane, alcohol derivatives, and various substituted silacyclododecanones.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-silacyclododecan-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-1-silacyclododecan-7-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on the specific application. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into larger molecular structures. The pathways involved often include nucleophilic or electrophilic attack on the silicon atom, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-1-silacyclohexane: A smaller ring analog with similar chemical properties but different reactivity due to ring strain.
1,1-Dimethyl-1-silacyclooctane: Another ring analog with intermediate ring size and properties.
1,1-Dimethyl-1-silacyclododecane: A compound with a similar ring size but lacking the carbonyl group, leading to different reactivity and applications.
Uniqueness: 1,1-Dimethyl-1-silacyclododecan-7-one is unique due to its twelve-membered ring structure incorporating a silicon atom and a carbonyl group
Eigenschaften
CAS-Nummer |
23225-69-6 |
|---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
1,1-dimethyl-silacyclododecan-7-one |
InChI |
InChI=1S/C13H26OSi/c1-15(2)11-7-3-5-9-13(14)10-6-4-8-12-15/h3-12H2,1-2H3 |
InChI-Schlüssel |
RUHLALGZCVEPCY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCCCC(=O)CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
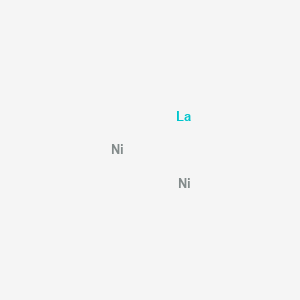
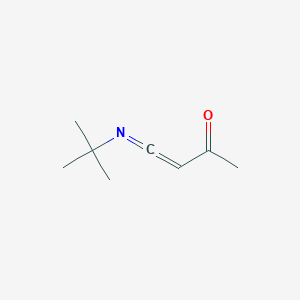
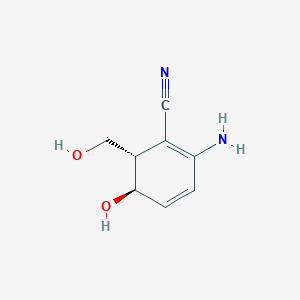
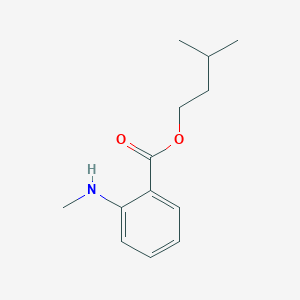
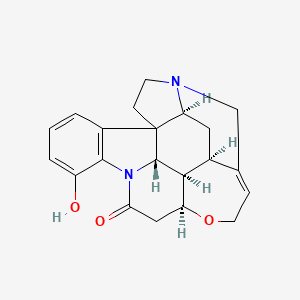

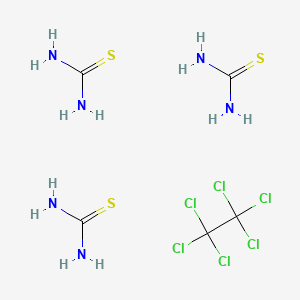
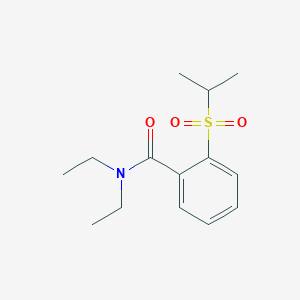


![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
